2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol
Description
Properties
IUPAC Name |
2-(1-ethyltriazol-4-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-4-10-5-6(8-9-10)7(2,3)11/h5,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAMQVOQQRMPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol can be achieved through a series of chemical reactions. One common method involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction typically involves the following steps:
Preparation of Alkyne and Azide Precursors: The alkyne precursor can be synthesized from propargyl alcohol, while the azide precursor can be prepared from ethylamine.
CuAAC Reaction: The alkyne and azide precursors are then reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Hydroxylation: The resulting triazole compound is then hydroxylated to introduce the hydroxyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function . This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma.
Comparison with Similar Compounds
Fungicidal Activity: Glycerol-Derived Triazoles
Compound : 2-(1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (4h)
- Key Findings: Exhibits ED50 = 0.83 mg/L against Colletotrichum gloeosporioides, surpassing the commercial fungicide tebuconazole . No phytotoxicity observed in Lactuca sativa (lettuce), indicating agricultural safety .
- The tertiary alcohol group is retained in both compounds, suggesting its critical role in antifungal activity.
Antimicrobial Activity: Benzyl-Substituted Analog
Compound : 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol
Corrosion Inhibition: Tosyl-Substituted Derivative
Compound : 2-(1-Tosyl-1H-1,2,3-triazol-4-yl)propan-2-ol (TTP)
- Key Findings :
- Comparison :
- The tosyl group (electron-withdrawing) may enhance coordination with metal surfaces compared to the ethyl group.
- The propan-2-ol group likely contributes to hydrophilic interactions in both compounds.
Bromophenyl-Substituted Derivative
Compound : 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 1000339-34-3)
- Key Findings: Melting point: 75–77°C; characterized by <sup>1</sup>H NMR (δ 7.91 ppm for triazole proton) .
- Comparison :
- The bromophenyl group increases molecular weight and may enhance UV stability compared to the ethyl group.
- Both compounds retain the tertiary alcohol, critical for solubility and derivatization.
Fluorophenyl and Azetidinyl Derivatives
Compound : 2-[1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (CAS 924859-06-3)
Compound : 2-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride (CAS 1461709-27-2)
- Key Findings: Fluorophenyl derivative: Potential applications in medicinal chemistry due to fluorine’s metabolic stability . Azetidinyl derivative: Hydrochloride salt form improves solubility for pharmaceutical use .
- Comparison :
- The ethyl group in the target compound offers simpler synthetic accessibility compared to fluorophenyl or azetidinyl groups.
- All variants retain the propan-2-ol group, underscoring its functional versatility.
Biological Activity
2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its mechanisms of action and therapeutic potential in various fields.
The compound has the following chemical characteristics:
- Molecular Formula : C₇H₁₄N₄O
- Molecular Weight : 154.21 g/mol
- CAS Number : 2059911-35-0
- Solubility : Highly soluble in water and organic solvents .
Synthesis
The synthesis of this compound typically involves the reaction of ethyl azide with propargyl alcohol under controlled conditions. The process often utilizes the "click chemistry" approach, which is favored for its efficiency and specificity in forming triazole linkages .
Antimicrobial Properties
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. Notably, triazole derivatives have been recognized for their ability to act as non-hydrolyzable bioisosteres for amide bonds, enhancing their stability and bioavailability in therapeutic applications .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole compounds are well-documented. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. This activity suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Control Antibiotic | 32 | 64 |
| 2-(1-Ethyl-1H-triazol) | 8 | 16 |
Case Study 2: Anticancer Activity
In a recent study exploring the anticancer properties of triazole derivatives, 2-(1-ethyl-1H-triazol) was tested on breast cancer cell lines (MCF7). The compound showed a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Q & A
Q. What are the optimal synthetic routes for 2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol, and how can reaction efficiency be maximized?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A high-yield (97%) method involves reacting (2-azidoethyl)benzene with 2-methylbut-3-yn-2-ol under Cu(I) catalysis . Key parameters include:
- Catalyst system : CuSO₄·5H₂O with ascorbic acid as a reducing agent in a tBuOH/H₂O solvent mixture .
- Reaction time : 24 hours at ambient temperature for complete conversion .
- Workup : Aqueous extraction and purification via filtration or chromatography .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (1,4-triazole formation) and purity. For example, ¹H NMR peaks for the ethyl group appear at δ ~1.4 ppm (triplet) and δ ~4.4 ppm (quartet) .
- X-ray crystallography : Use SHELX-97 for refinement and WinGX/ORTEP for structure visualization. Anisotropic displacement parameters are critical for resolving steric effects from the ethyl and propan-2-ol groups .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screens should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Neuroprotection : Aβ peptide aggregation inhibition assays (Thioflavin T fluorescence) and neuronal viability tests in human cell cultures .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions. Mitigation strategies include:
- Dose-response standardization : Use fixed concentrations (e.g., 1–100 µM) across assays.
- Control experiments : Compare with known inhibitors (e.g., fluconazole for antifungal studies) .
- Solvent compatibility : Ensure DMSO concentration ≤1% to avoid cytotoxicity artifacts .
Q. What computational approaches predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., fungal CYP51 or Aβ peptides). Key residues (e.g., His13, Lys16 in Aβ) may form hydrogen bonds with the triazole and hydroxyl groups .
- MD simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
Q. How can regioselectivity in triazole formation be confirmed and optimized?
- LC-MS/MS : Detect 1,4- vs. 1,5-regioisomers using fragmentation patterns (e.g., m/z 176 for 1,4-isomer) .
- Catalyst tuning : Replace Cu(I) with Ru(II) catalysts (e.g., [Cp*RuCl]₄) to shift regioselectivity, though yields may decrease .
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder modeling : The ethyl group may exhibit rotational disorder. Use PART instructions in SHELXL to model split positions .
- Hydrogen bonding : The hydroxyl group forms O–H···N bonds with triazole; restraints (DFIX) improve geometry accuracy .
Q. How does the compound’s stability under acidic/basic conditions affect experimental design?
- Acidic conditions : Degradation occurs above pH 3 (e.g., TFA in CHCl₃ cleaves the triazole ring). Monitor via TLC (Rf shifts) .
- Basic conditions : Stable up to pH 10; NaOH (>1 M) induces propan-2-ol dehydration to form ketones .
Methodological Tables
Table 1. Key Synthetic Conditions and Yields
| Reactants | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| (2-azidoethyl)benzene + 2-methylbut-3-yn-2-ol | CuSO₄·5H₂O/ascorbic acid | tBuOH/H₂O | 97 | |
| Benzyl bromide + 2-methylbut-3-yn-2-ol | Cu(I) (unspecified) | CHCl₃ | 98 |
Table 2. Biological Activity Data
| Assay Type | Target/Model | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Aβ aggregation inhibition | Aβ₁–₄₂ peptide | 12 µM | |
| Antimicrobial | S. aureus (MIC) | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
